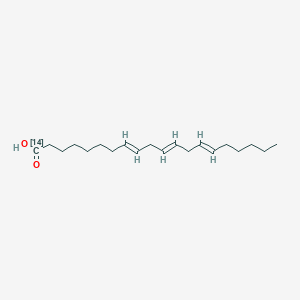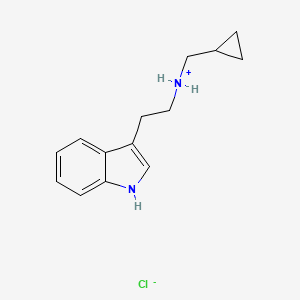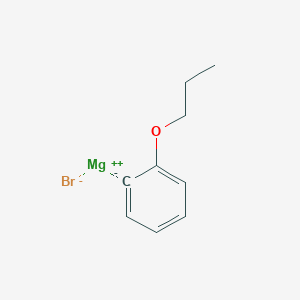
1-Butylimidazolium tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butylimidazolium tetrafluoroborate is a room temperature ionic liquid (RTIL) known for its unique properties and wide range of applications. It is composed of a 1-butylimidazolium cation and a tetrafluoroborate anion. This compound is particularly valued for its high thermal stability, low volatility, and excellent ionic conductivity .
Preparation Methods
1-Butylimidazolium tetrafluoroborate can be synthesized through a straightforward process. The typical synthetic route involves the reaction of 1-butylimidazole with tetrafluoroboric acid. The reaction is usually carried out under controlled conditions to ensure high purity and yield. Industrial production methods often involve the use of large-scale reactors and continuous processing techniques to produce the compound efficiently .
Chemical Reactions Analysis
1-Butylimidazolium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation and Reduction: It can participate in redox reactions, although it is generally stable under normal conditions.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the imidazolium ring.
Complex Formation: It can form complexes with various metal ions, which can be useful in catalysis and other applications.
Common reagents used in these reactions include strong acids, bases, and metal salts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Butylimidazolium tetrafluoroborate has a wide range of scientific research applications:
Chemistry: It is used as a solvent and catalyst in various organic synthesis reactions. Its ability to dissolve a wide range of compounds makes it valuable in green chemistry.
Biology: The compound is used in the extraction and stabilization of biomolecules. Its low toxicity and biocompatibility make it suitable for biological applications.
Medicine: It is being explored for drug delivery systems due to its ability to form stable complexes with pharmaceutical compounds.
Industry: The compound is used in electrochemical devices, such as batteries and capacitors, due to its high ionic conductivity and thermal stability
Mechanism of Action
The mechanism by which 1-butylimidazolium tetrafluoroborate exerts its effects is primarily through its ionic nature. The imidazolium cation interacts with various molecular targets, while the tetrafluoroborate anion provides stability and enhances solubility. These interactions facilitate various chemical reactions and processes, making the compound highly versatile .
Comparison with Similar Compounds
1-Butylimidazolium tetrafluoroborate can be compared with other similar ionic liquids, such as:
- 1-Butyl-3-methylimidazolium hexafluorophosphate
- 1-Butyl-3-methylimidazolium chloride
- 1-Butyl-3-methylimidazolium trifluoromethanesulfonate
Compared to these compounds, this compound offers unique advantages, such as higher thermal stability and better ionic conductivity. Its low volatility and environmental friendliness also make it a preferred choice in many applications .
Properties
CAS No. |
451524-43-9 |
|---|---|
Molecular Formula |
C7H13BF4N2 |
Molecular Weight |
212.00 g/mol |
IUPAC Name |
1-butyl-1H-imidazol-1-ium;tetrafluoroborate |
InChI |
InChI=1S/C7H12N2.BF4/c1-2-3-5-9-6-4-8-7-9;2-1(3,4)5/h4,6-7H,2-3,5H2,1H3;/q;-1/p+1 |
InChI Key |
HTKNJUURIUUHLL-UHFFFAOYSA-O |
Canonical SMILES |
[B-](F)(F)(F)F.CCCC[NH+]1C=CN=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,11S,12aS,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13418810.png)

![[(2R,3S,4S)-5,5-difluorodispiro[2.0.24.13]heptan-2-yl]methanol](/img/structure/B13418830.png)



![7-Cyclopentyl-2-((5-(piperazin-1-yl)pyridin-2-yl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic Acid](/img/structure/B13418845.png)

![(3S,5S,8S,9S,10S,13S,14S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-amine;hydrochloride](/img/structure/B13418850.png)



